7-Methylpyrimido[4,5-D]pyrimidin-4-OL
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Description
7-Methylpyrimido[4,5-D]pyrimidin-4-OL is a type of bicyclic [6 + 6] system . It belongs to the class of compounds known as pyrimidopyrimidines or tetra-azanaphthalenes, which are two fused pyrimidine rings with four possible structural isomers .
Synthesis Analysis
A series of 2-substituted 7-methylpyrimido[4,5-D]pyrimidin-4(3H)-ones have been synthesized in good yields by reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of three heteropolyacids . The heteropolyacids used in this reaction are H3PMo12O40, H3PW12O40, and H5PV2Mo10O40 .Molecular Structure Analysis
The molecular structure of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL consists of two fused pyrimidine rings, making it a bicyclic compound. It has two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL have been studied . The study also provides an overview of the proposed mechanisms of unexpected synthetic routes .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL include its appearance as white crystals, a melting point of 178–179 °C, and a molecular weight as indicated by ESIMS m/z: 239.13 (M+H)+ .Future Directions
The study suggests that the synthetic significance of the titled compounds and the biological characteristics of this class of compounds as studied to date will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
properties
IUPAC Name |
2-methyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-4-8-2-5-6(11-4)9-3-10-7(5)12/h2-3H,1H3,(H,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSVQMRTTNIEEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=O)NC=NC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419327 |
Source
|
Record name | Pyrimido[4,5-d]pyrimidin-4(3H)-one,7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylpyrimido[4,5-D]pyrimidin-4-OL | |
CAS RN |
120208-35-7 |
Source
|
Record name | 7-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120208-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimido[4,5-d]pyrimidin-4(3H)-one,7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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